![molecular formula C14H13N3O3 B11688196 2-methyl-N-(4-methylpyridin-2-yl)-3-nitrobenzamide](/img/structure/B11688196.png)
2-methyl-N-(4-methylpyridin-2-yl)-3-nitrobenzamide
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Overview
Description
2-methyl-N-(4-methylpyridin-2-yl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a pyridine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methylpyridin-2-yl)-3-nitrobenzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then crystallized and characterized using techniques such as elemental analysis, X-ray crystallography, and spectroscopic methods .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring consistent quality control throughout the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-methylpyridin-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzamide moiety allows for substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and pyridine derivatives, which can have different functional groups depending on the specific reaction conditions used.
Scientific Research Applications
2-methyl-N-(4-methylpyridin-2-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: It is being explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methylpyridin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various biological molecules, leading to changes in their structure and function. This interaction can inhibit the growth of bacteria or modulate specific biochemical pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(4-methylpyridin-2-yl)carbamothioylbenzamide: This compound has a similar structure but contains a thiourea moiety instead of a nitro group.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring and have shown various biological activities.
Uniqueness
2-methyl-N-(4-methylpyridin-2-yl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group and benzamide moiety make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-methyl-N-(4-methylpyridin-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H13N3O3/c1-9-6-7-15-13(8-9)16-14(18)11-4-3-5-12(10(11)2)17(19)20/h3-8H,1-2H3,(H,15,16,18) |
InChI Key |
OSMOXRWGZCPPRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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